Nemotin
Overview
Description
Nemotin is a natural product that belongs to the class of allene-diyne compounds. It was first isolated from the fungi Poria tenuis and Poria corticola in the 1940s and has been shown to possess potent antibacterial activity . The structure of this compound was later confirmed through laboratory synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of Nemotin involves several key steps. The stereogenic center at the lactone moiety is derived from L-glutamic acid, and the allene axis is constructed from the corresponding propargylic tosylate . The absolute configuration of this compound is established as (4S,5aS) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of advanced organic synthesis techniques, including enantioselective catalysis and the use of chiral auxiliaries to ensure the correct stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Nemotin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Scientific Research Applications
Nemotin has a wide range of scientific research applications, including:
Biology: This compound’s antibacterial properties make it a subject of interest in microbiological research.
Industry: this compound’s unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Nemotin exerts its effects involves its interaction with bacterial cell membranes. This compound disrupts the integrity of the cell membrane, leading to cell lysis and death . The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with membrane lipids and proteins.
Comparison with Similar Compounds
Similar Compounds
Polyacetylenic Compounds: Nemotin is similar to other polyacetylenic compounds found in essential oils and seed fats.
Allene-Diyne Compounds: This compound shares structural similarities with other allene-diyne natural products.
Uniqueness
This compound’s uniqueness lies in its specific stereochemistry and its potent antibacterial activity. Unlike many other polyacetylenic compounds, this compound has a well-defined stereogenic center and an allene axis, which contribute to its biological activity .
Conclusion
This compound is a fascinating compound with significant potential in various fields of scientific research. Its unique chemical structure and potent antibacterial properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
InChI |
InChI=1S/C11H8O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h1,5,7,10H,8-9H2 | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTIRZDYHKNXHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#CC=C=CC1CCC(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964529 | |
Record name | 5-(Hepta-1,2-diene-4,6-diyn-1-yl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502-12-5 | |
Record name | 2(3H)-Furanone, 5-(1,2-heptadiene-4,6-diynyl)dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Hepta-1,2-diene-4,6-diyn-1-yl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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